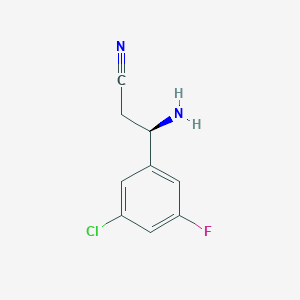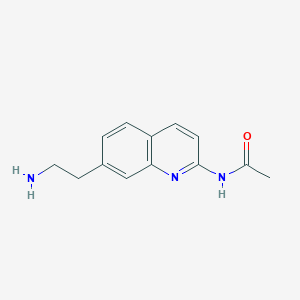
N-(7-(2-Aminoethyl)quinolin-2-YL)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7-(2-Aminoethyl)quinolin-2-YL)acetamide is a compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-(2-Aminoethyl)quinolin-2-YL)acetamide typically involves the reaction of quinoline derivatives with ethylenediamine. One common method is the condensation of 7-chloroquinoline with ethylenediamine, followed by acetylation to yield the desired product . The reaction conditions often require a solvent such as ethanol and a catalyst like sodium acetate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: N-(7-(2-Aminoethyl)quinolin-2-YL)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N-(7-(2-Aminoethyl)quinolin-2-YL)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(7-(2-Aminoethyl)quinolin-2-YL)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The compound may interfere with cellular pathways such as the PI3K/AKT/mTOR pathway, which is crucial in cancer cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Ciprofloxacin: An antibiotic with a quinoline structure.
Uniqueness: N-(7-(2-Aminoethyl)quinolin-2-YL)acetamide stands out due to its specific aminoethyl and acetamide substitutions, which confer unique biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C13H15N3O |
|---|---|
Molekulargewicht |
229.28 g/mol |
IUPAC-Name |
N-[7-(2-aminoethyl)quinolin-2-yl]acetamide |
InChI |
InChI=1S/C13H15N3O/c1-9(17)15-13-5-4-11-3-2-10(6-7-14)8-12(11)16-13/h2-5,8H,6-7,14H2,1H3,(H,15,16,17) |
InChI-Schlüssel |
FKAVEGRYZBTQPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC2=C(C=CC(=C2)CCN)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


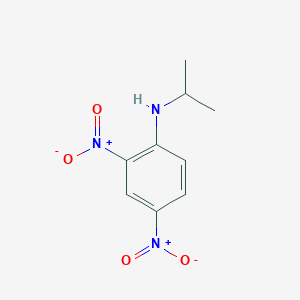
![Racemic-(2R,3aR,6aR)-1-tert-butyl 2-ethyl hexahydropyrrolo[3,4-b]pyrrole-1,2(2H)-dicarboxylate](/img/structure/B15235871.png)
![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B15235878.png)

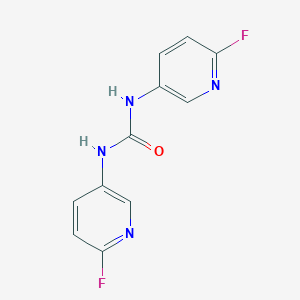
![(1S)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B15235889.png)
![5,6-Dihydro-7h-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B15235895.png)

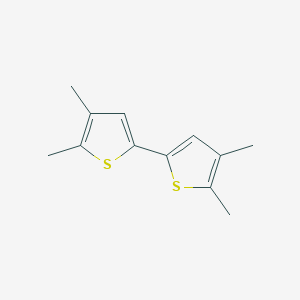

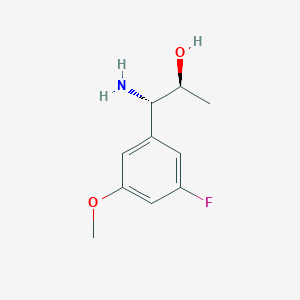
![2-Amino-8-methoxy-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B15235930.png)
